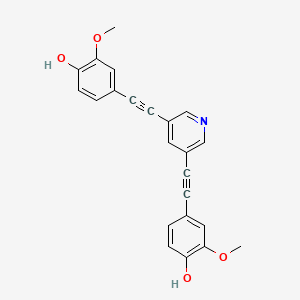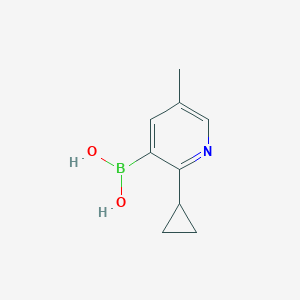
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronic acids by cross-coupling bis(pinacolato)diboron with aryl halides under the influence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of the desired boronic acid in good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable electrophiles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically more complex organic molecules that retain the core structure of the original boronic acid .
Scientific Research Applications
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as molecular recognition and enzyme inhibition . The boronic acid group acts as a Lewis acid, facilitating the formation of these covalent bonds and enabling the compound to interact with specific molecular targets .
Comparison with Similar Compounds
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds share the boronic acid functional group, the presence of the cyclopropyl and methyl groups in this compound imparts unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions . This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C9H12BNO2 |
|---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
(2-cyclopropyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-6-4-8(10(12)13)9(11-5-6)7-2-3-7/h4-5,7,12-13H,2-3H2,1H3 |
InChI Key |
AILNGOATOYFILB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C2CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)

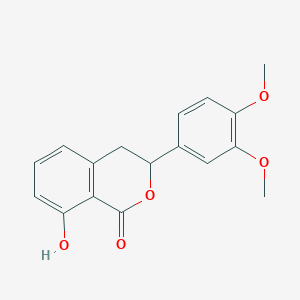
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
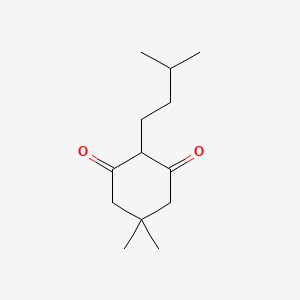
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)
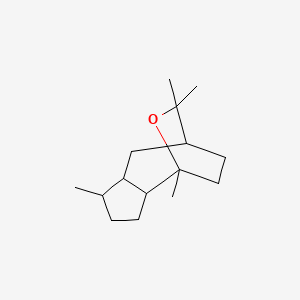
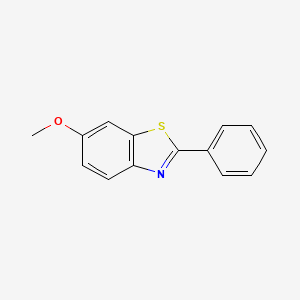
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
